

# 6-(4-Chlorophenoxy)hexan-1-amine CAS number and identification

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## Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)hexan-1-amine

CAS No.: 200484-41-9

Cat. No.: B1341966

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## Technical Monograph: 6-(4-Chlorophenoxy)hexan-1-amine Executive Summary

**6-(4-Chlorophenoxy)hexan-1-amine** (CAS 200484-41-9) is a bifunctional aliphatic amine characterized by a 4-chlorophenoxy lipophilic head group connected to a primary amine via a flexible hexyl spacer. Its structural utility lies in its ability to serve as a stable, non-cleavable linker in drug discovery. The compound is extensively employed to modulate physicochemical properties (logP, solubility) in fragment-based drug design and serves as a critical tether in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Chemical Identification & Properties

The following data establishes the definitive identity of the compound for regulatory and experimental verification.

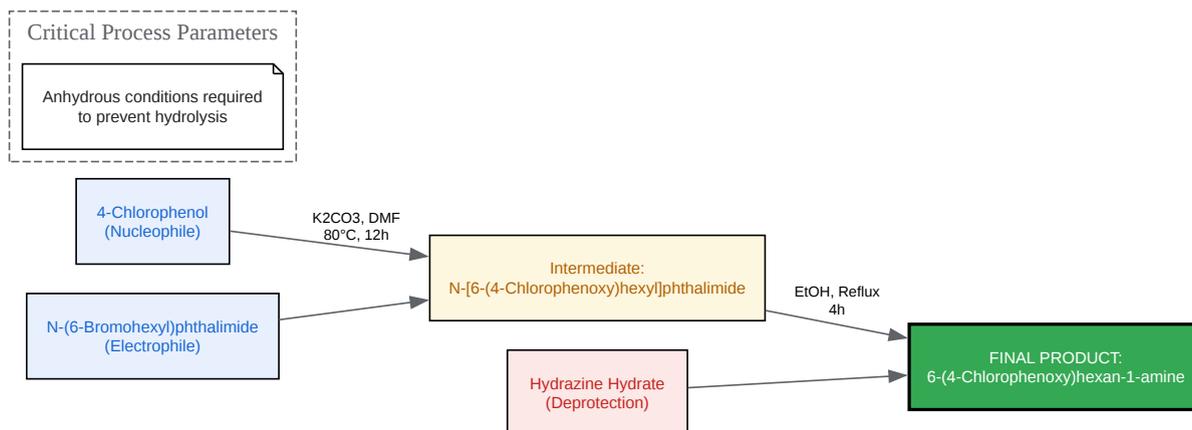
Parameter	Technical Detail
CAS Number	200484-41-9
IUPAC Name	6-(4-Chlorophenoxy)hexan-1-amine
Synonyms	1-Hexanamine, 6-(4-chlorophenoxy)-; 4-(6-Aminohexyl)chlorobenzene ether
Molecular Formula	C <sub>12</sub> H <sub>18</sub> ClNO
Molecular Weight	227.73 g/mol
Exact Mass	227.1077
SMILES	<chem>NCCCCCOC1CC(Cl)CC1</chem>
InChI Key	PFCHFRNMPMUTPF-UHFFFAOYSA-N
Physical State	Viscous oil or low-melting solid (dependent on purity)
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water

## Synthesis & Manufacturing Methodologies

To ensure high purity (>98%) and prevent the formation of secondary amine byproducts (dimerization), the Gabriel Synthesis route is the industry standard. This method utilizes a phthalimide protecting group to strictly enforce primary amine formation.

## Reaction Scheme: The Modified Gabriel Route

The synthesis proceeds in two distinct phases: Williamson Etherification followed by Hydrazinolysis.



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Figure 1: Step-wise synthetic pathway preventing poly-alkylation via phthalimide protection.

## Detailed Experimental Protocol

### Step 1: Etherification (Formation of Phthalimide Intermediate)

- Reagents: Dissolve 4-chlorophenol (1.0 eq) and N-(6-bromoheptyl)phthalimide (1.1 eq) in anhydrous DMF (5 mL/mmol).
- Catalysis: Add anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- Reaction: Heat to 80°C under Nitrogen atmosphere for 12–16 hours.
- Workup: Quench with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO<sub>4</sub> and concentrate.
- Validation: Check LC-MS for intermediate mass (M+H ≈ 358).

### Step 2: Deprotection (Amine Liberation)

- Reagents: Dissolve the crude intermediate in Ethanol (10 mL/mmol).
- Cleavage: Add Hydrazine Hydrate ( $\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$ , 5.0 eq).
- Reaction: Reflux ( $78^\circ\text{C}$ ) for 4 hours. A white precipitate (phthalhydrazide) will form.
- Purification: Cool to room temperature. Filter off the white solid. Concentrate the filtrate.
- Final Polish: Redissolve residue in DCM, wash with 1M NaOH, dry, and concentrate to yield the free amine oil.

## Analytical Characterization

Confirming the structure requires specific spectroscopic signatures.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  7.22 (d, 2H): Aromatic protons meta to oxygen (adjacent to Cl).
  - $\delta$  6.81 (d, 2H): Aromatic protons ortho to oxygen.
  - $\delta$  3.91 (t, 2H): O- $\text{CH}_2$ - (Triplet, distinct deshielding due to oxygen).
  - $\delta$  2.68 (t, 2H): N- $\text{CH}_2$ - (Triplet, characteristic of primary amines).
  - $\delta$  1.80–1.30 (m, 8H): Multiplets for the internal hexyl chain methylene protons.
- Mass Spectrometry (ESI+):
  - $[\text{M}+\text{H}]^+$ : Observed peak at 228.1 m/z.
  - Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$ ).

## Applications in Drug Discovery

This compound is not merely a reagent but a strategic linker motif.

## PROTAC Linker Design

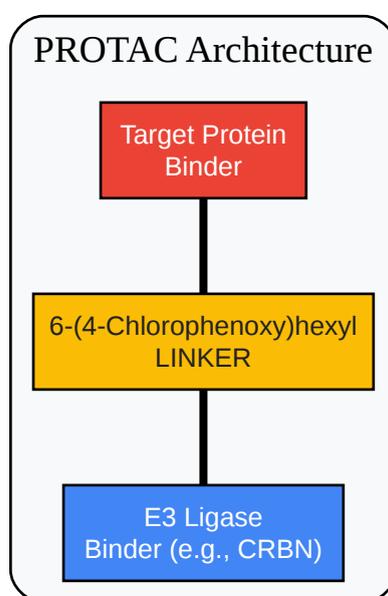
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

- Role: The 6-carbon alkyl chain provides a "medium" length spacer (~8–9 Å), offering flexibility without the high entropy penalty of longer PEG chains.
- Lipophilicity: The chlorophenoxy group acts as a hydrophobic anchor, often improving cell permeability compared to pure PEG linkers.

## GPCR Ligand Synthesis

For G-Protein Coupled Receptors (e.g., Histamine H3, Serotonin 5-HT), the "phenoxy-alkyl-amine" pharmacophore is a classic motif.

- Mechanism: The amine forms a salt bridge with a conserved Aspartate residue in the receptor binding pocket, while the chlorophenoxy tail occupies a hydrophobic accessory pocket, enhancing potency.



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Figure 2: Structural role of the compound as a hydrophobic linker in bivalent drug design.

## Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315) and serious eye damage (H318). As a primary amine, it is basic and corrosive to mucous membranes.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO<sub>2</sub> from the air to form carbamates; keep tightly sealed.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65125173 (Analogous Structures & Properties). Retrieved from [\[Link\]](#)
- Khan, S. et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Journal of Saudi Chemical Society. Retrieved from [\[Link\]](#)
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